Hypoloside B

Description

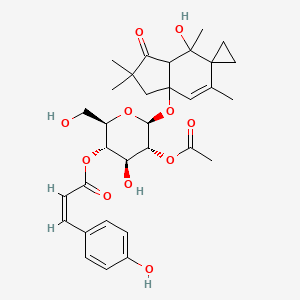

Hypoloside B (C₃₂H₄₀O₁₁) is an illudane-type sesquiterpene glycoside isolated from bracken ferns (Pteridium aquilinum) and related plant species . Structurally, it features a glucose residue substituted with a (Z)-p-coumaroyl group, distinguishing it from Hypoloside A (2’-acetyl group) and Hypoloside C ((E)-p-coumaroyl group) . This compound has drawn attention due to its clastogenic (chromosome-breaking) activity and association with the carcinogenic effects of bracken fern-derived toxins like ptaquiloside (PTA) .

Properties

CAS No. |

125676-80-4 |

|---|---|

Molecular Formula |

C32H40O11 |

Molecular Weight |

600.7 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-(7-hydroxy-2,2,5,7-tetramethyl-1-oxospiro[3,7a-dihydroindene-6,1'-cyclopropane]-3a-yl)oxyoxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C32H40O11/c1-17-14-32(16-29(3,4)27(38)26(32)30(5,39)31(17)12-13-31)43-28-25(40-18(2)34)23(37)24(21(15-33)41-28)42-22(36)11-8-19-6-9-20(35)10-7-19/h6-11,14,21,23-26,28,33,35,37,39H,12-13,15-16H2,1-5H3/b11-8-/t21-,23+,24-,25-,26?,28+,30?,32?/m1/s1 |

InChI Key |

DVWGIWHUFAGTJO-CZMOEYDCSA-N |

SMILES |

CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)OC4C(C(C(C(O4)CO)OC(=O)C=CC5=CC=C(C=C5)O)O)OC(=O)C |

Isomeric SMILES |

CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)OC(=O)/C=C\C5=CC=C(C=C5)O)O)OC(=O)C |

Canonical SMILES |

CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)OC4C(C(C(C(O4)CO)OC(=O)C=CC5=CC=C(C=C5)O)O)OC(=O)C |

Synonyms |

hypoloside B hypoloside C |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Implications :

2.2 Illudin M and Illudin S

Illudins (M and S) are sesquiterpenes with a distinct illudane skeleton but lack glycosidic modifications. Key differences include:

- Structural Contrast : this compound’s glycosylation increases hydrophilicity, whereas illudins are more lipophilic, affecting bioavailability and tissue distribution .

- Biological Activity : Both this compound and illudins exhibit clastogenicity, but illudins are more potent inducers of apoptosis in cancer cells due to their ability to alkylate DNA .

Comparison with Functionally Related Compounds

3.1 Ptaquiloside (PTA)

PTA, a major carcinogen in bracken ferns, shares environmental and metabolic pathways with this compound:

- Mechanism: PTA hydrolyzes under alkaline conditions to form a reactive dienone intermediate, which alkylates DNA. This compound’s coumaroyl group may stabilize the molecule, delaying hydrolysis and altering metabolic activation .

3.2 Hyperoside (Quercetin-3-O-galactoside)

Contrasts include:

- Bioactivity: Hyperoside exhibits antioxidant and anti-inflammatory properties, whereas this compound is pro-carcinogenic .

- Structural Drivers: this compound’s sesquiterpene core drives genotoxicity, while hyperoside’s flavonoid structure supports radical scavenging .

Q & A

Basic Research Questions

Q. What are the standard chromatographic techniques for isolating Hypoloside B from plant extracts, and how can their efficiency be optimized?

- Methodological Answer : this compound isolation typically employs reverse-phase HPLC or flash chromatography with C18 columns. Optimization involves gradient elution adjustments (e.g., acetonitrile/water ratios) and column temperature control. Efficiency is measured via purity assessments (≥95% by LC-MS) and yield calculations. Pre-purification steps, such as liquid-liquid partitioning, reduce matrix interference .

Q. Which spectroscopic methods are most reliable for structural elucidation of this compound, and what are the key spectral markers to confirm its identity?

- Methodological Answer : NMR (¹H, ¹³C, and 2D experiments like COSY and HMBC) and high-resolution mass spectrometry (HR-MS) are critical. Key markers include characteristic glycosidic proton couplings (δ 4.5–5.5 ppm in ¹H NMR) and aglycone fragmentation patterns in MS/MS. Cross-validation with published spectral databases ensures accuracy .

Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound while minimizing false positives?

- Methodological Answer : Use dose-response curves with at least three biological replicates and include negative controls (e.g., solvent-only treatments). False discovery rate (FDR) control via the Benjamini-Hochberg procedure (α = 0.05) adjusts for multiple comparisons in high-throughput screens. Orthogonal assays (e.g., enzymatic vs. cell-based) validate initial hits .

Advanced Research Questions

Q. What strategies can resolve contradictory data regarding this compound’s mechanism of action across different cell lines?

- Methodological Answer : Conduct transcriptomic or proteomic profiling to identify cell line-specific signaling pathways. Use meta-analysis to integrate disparate datasets, applying weighted Z-scores to prioritize consistent findings. Experimental variables (e.g., culture conditions, passage numbers) must be standardized to isolate compound-specific effects .

Q. How can researchers apply multivariate statistical models to differentiate this compound’s effects from co-occurring compounds in complex biological matrices?

- Methodological Answer : Partial least squares-discriminant analysis (PLS-DA) or orthogonal projections to latent structures (OPLS) can deconvolute bioactivity contributions. Validate models using permutation tests and cross-validation (e.g., 7-fold). Include spiked controls with pure this compound to confirm model specificity .

Q. What experimental approaches are required to determine the absolute configuration of this compound’s stereochemical centers, and how can computational methods validate these findings?

- Methodological Answer : X-ray crystallography is definitive for absolute configuration. Alternatively, electronic circular dichroism (ECD) combined with density functional theory (DFT) simulations predicts stereochemistry. Match experimental ECD spectra (190–400 nm) with computed spectra for validation. Crystallization conditions (e.g., solvent polarity, temperature) must be optimized for diffraction-quality crystals .

Q. How can researchers address discrepancies in this compound’s pharmacokinetic profiles between in vitro and in vivo models?

- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to account for factors like protein binding and metabolic clearance. Use stable isotope-labeled this compound in mass spectrometry imaging (MSI) to track tissue distribution. Validate in vitro-in vivo correlations (IVIVC) via compartmental modeling .

Methodological Considerations from Evidence

- Experimental Reproducibility : Detailed protocols for compound characterization (e.g., NMR parameters, LC-MS conditions) must be included to enable replication .

- Data Contradictions : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions and mitigate bias .

- Statistical Rigor : Control Type I errors in multi-omic studies using FDR adjustments, and pre-register analysis plans to reduce hindsight bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.